![molecular formula C20H18BrNO3 B5087719 2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5087719.png)
2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione, commonly known as BPHD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPHD is a heterocyclic compound that contains a six-membered ring and a five-membered ring, and it has a molecular formula of C20H20BrNO2.
作用機序
The mechanism of action of BPHD is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. In cancer cells, BPHD has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. By inhibiting these enzymes, BPHD can induce apoptosis, or programmed cell death, in cancer cells. In inflammation and neurological disorders, BPHD has been shown to modulate the activity of specific receptors, such as the cannabinoid receptors, which are involved in pain perception and immune function.
Biochemical and Physiological Effects
BPHD has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, BPHD has been shown to induce apoptosis and inhibit cell proliferation, leading to a decrease in tumor growth. In inflammation and neurological disorders, BPHD has been shown to have anti-inflammatory and neuroprotective effects, reducing pain and inflammation and improving cognitive function.
実験室実験の利点と制限
BPHD has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, BPHD also has some limitations, such as its low solubility in water and limited availability in large quantities.
将来の方向性
There are several future directions for research on BPHD, including the development of more efficient and scalable synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its properties as a building block for novel materials and polymers. Additionally, further studies are needed to elucidate the mechanism of action of BPHD and its effects on different biological systems.
In conclusion, BPHD is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of BPHD and its role in various biological systems.
合成法
The synthesis of BPHD involves the reaction between 4-bromophenol and 4-aminophenylacetic acid, followed by cyclization to form the heterocyclic ring. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The yield of BPHD can be improved by using a solvent system that promotes the reaction, such as a mixture of acetic acid and water.
科学的研究の応用
BPHD has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BPHD has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In materials science, BPHD has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, BPHD has been used as a starting material for the synthesis of other heterocyclic compounds.
特性
IUPAC Name |
2-[4-(4-bromophenoxy)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)20(22)24/h5-12,17-18H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQCUGIJEZDUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5087636.png)
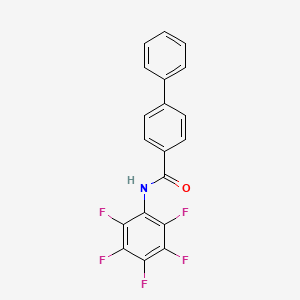
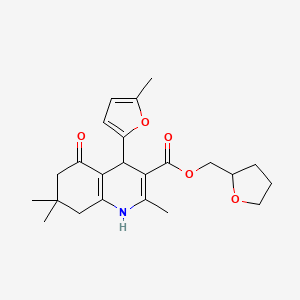
![5-{3,5-dichloro-2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087653.png)
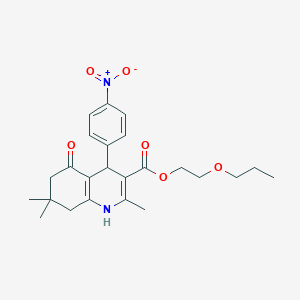
![3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5087662.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)
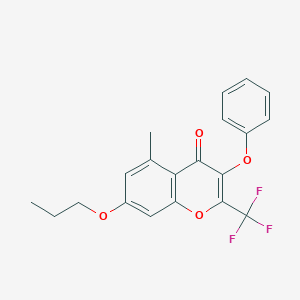
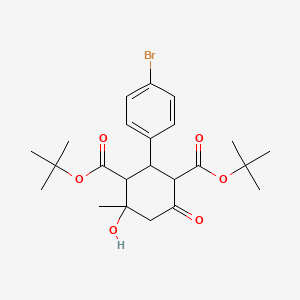

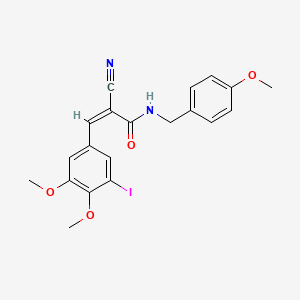
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5087705.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)
